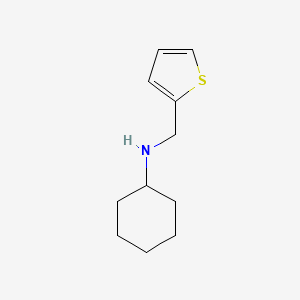

N-(thiophen-2-ylmethyl)cyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVIOLKUAZEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359452 | |

| Record name | N-(thiophen-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51305-86-3 | |

| Record name | N-(thiophen-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Thiophen 2 Ylmethyl Cyclohexanamine

Reductive Amination Approaches

Reductive amination is a highly efficient and widely used method for the synthesis of amines. wikipedia.orgfrontiersin.org This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ or in a subsequent step to the desired amine. masterorganicchemistry.com For the synthesis of N-(thiophen-2-ylmethyl)cyclohexanamine, this involves the reaction between thiophene-2-carboxaldehyde and cyclohexanamine.

Condensation of Cyclohexanamine with Thiophene-2-carboxaldehyde

The initial step in this synthetic sequence is the condensation reaction between the primary amine, cyclohexanamine, and the aldehyde, thiophene-2-carboxaldehyde. wikipedia.org This reaction forms the corresponding N-(thiophen-2-ylmethylidene)cyclohexanamine, a type of imine also known as a Schiff base. libretexts.org

The formation of the imine is a reversible, acid-catalyzed process. openstax.org The mechanism begins with the nucleophilic attack of the nitrogen atom of cyclohexanamine on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This is followed by a proton transfer to yield a neutral carbinolamine intermediate. openstax.org Under weakly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine. libretexts.orgopenstax.org To drive the equilibrium toward the product, water is often removed from the reaction mixture, for instance by using a Dean-Stark apparatus or dehydrating agents like molecular sieves. operachem.com

Figure 1: Condensation of Cyclohexanamine with Thiophene-2-carboxaldehyde.

Reduction of Imine Intermediates

Once the imine is formed, it is reduced to the target secondary amine, this compound. This reduction can be performed in a separate step after isolation of the imine or, more commonly, in a one-pot procedure where the imine is reduced as it is formed. wikipedia.org A variety of reducing agents can be employed for this transformation.

Commonly used reagents include hydride donors such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorgsyn.org Catalytic hydrogenation is another effective method, utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Can also reduce the starting aldehyde if not used in a stepwise procedure. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Mild and selective for the iminium ion over the carbonyl group, ideal for one-pot reactions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (B1671644) (DCE) | Mild and effective; avoids the use of cyanide. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni, various solvents (Ethanol, Ethyl Acetate) | Clean reduction, but may require specialized pressure equipment. |

Selectivity and Mild Conditions in Reductive Amination

A significant advantage of modern reductive amination is the ability to perform the reaction under mild conditions with high selectivity. nih.gov The development of pH-sensitive reducing agents, particularly sodium cyanoborohydride (NaBH₃CN), has been instrumental in this regard. masterorganicchemistry.com This reagent is stable at the slightly acidic pH required for imine formation but is highly reactive toward the protonated iminium ion intermediate. masterorganicchemistry.com This selectivity allows the reaction to be carried out in a single pot by mixing the aldehyde, amine, and reducing agent together, as the reagent will not significantly reduce the starting aldehyde. wikipedia.org This one-pot approach is experimentally simple and generally provides high yields of the desired amine product while minimizing side reactions. orgsyn.org The reactions are typically run at room temperature and atmospheric pressure, avoiding the need for harsh reagents or specialized high-pressure apparatus. organic-chemistry.org

Nucleophilic Substitution Reactions

An alternative pathway to this compound is through a nucleophilic substitution reaction. This method involves the formation of the C-N bond by reacting cyclohexanamine, acting as a nucleophile, with a thiophene (B33073) derivative bearing a leaving group on the methylene (B1212753) carbon, such as a thiophen-2-ylmethyl halide.

Alkylation of Cyclohexanamine with Thiophen-2-ylmethyl Halides

In this approach, cyclohexanamine is directly alkylated using an electrophile like 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. orgsyn.orgnih.gov The lone pair of electrons on the nitrogen atom of cyclohexanamine attacks the electrophilic carbon atom attached to the halogen. This forms a new carbon-nitrogen bond and displaces the halide ion as the leaving group in a classic SN2 reaction. The reaction is often carried out in a suitable solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize the hydrohalic acid (e.g., HCl, HBr) that is formed as a byproduct.

Figure 2: Nucleophilic Substitution between Cyclohexanamine and Thiophen-2-ylmethyl Halide.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Leaving Group | Typical Conditions |

| Cyclohexanamine | 2-(Chloromethyl)thiophene | Cl⁻ | Polar aprotic solvent (e.g., DMF, Acetonitrile), may require heat and/or base (e.g., K₂CO₃, Et₃N) |

| Cyclohexanamine | 2-(Bromomethyl)thiophene | Br⁻ | Generally more reactive than the chloride; similar conditions but may proceed at lower temperatures. |

Control of Reaction Conditions to Prevent Over-alkylation and Side Reactions

A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation. The product, this compound, is a secondary amine and can itself act as a nucleophile. It can react with a second molecule of the thiophen-2-ylmethyl halide to produce an undesired tertiary amine, N-cyclohexyl-N,N-bis(thiophen-2-ylmethyl)amine.

To minimize this side reaction, specific reaction conditions must be carefully controlled. A common strategy is to use a large excess of the primary amine (cyclohexanamine) relative to the alkylating agent. masterorganicchemistry.com This ensures that the electrophilic halide is more likely to encounter and react with a molecule of the starting primary amine rather than the secondary amine product. Other key parameters to control include:

Stoichiometry: Precise control of the molar ratio of reactants is crucial.

Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more than the first, thus improving selectivity.

Concentration: Running the reaction under dilute conditions can also disfavor the bimolecular over-alkylation reaction.

Slow Addition: Adding the alkylating agent slowly to a solution of the excess amine can help maintain a low concentration of the electrophile, further promoting mono-alkylation.

By carefully managing these conditions, the nucleophilic substitution route can serve as a viable method for the synthesis of this compound.

Precursor Synthesis and Intermediate Formation

The synthesis of this compound is predicated on the availability of key precursors, primarily thiophene-2-carbaldehyde (B41791) and cyclohexylamine (B46788). The formation of the imine intermediate through the condensation of these two precursors is a critical step, which is then reduced to the final secondary amine product. The efficiency and purity of the final compound are highly dependent on the quality of these starting materials and the successful formation of the imine intermediate.

Grignard-Based Synthesis of Thiophene-Derived Intermediates

A crucial precursor for the synthesis of this compound is thiophene-2-carbaldehyde. A Grignard-based approach provides a classic and effective method for its preparation. This process typically begins with the formation of a Grignard reagent from a halogenated thiophene, followed by its reaction with a suitable formylating agent.

The initial step involves the reaction of 2-bromothiophene (B119243) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-thienylmagnesium bromide. orgsyn.org The initiation of this exothermic reaction may require gentle warming. orgsyn.org

Once the Grignard reagent is formed, it is reacted with a formylating agent to introduce the aldehyde functionality. Common reagents for this purpose include N,N-dimethylformamide (DMF) or formate (B1220265) esters like ethyl formate. google.compearson.com The reaction with DMF, followed by acidic workup, yields thiophene-2-carbaldehyde. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the formylating agent.

Table 1: Key Steps in Grignard-Based Synthesis of Thiophene-2-carbaldehyde

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | 2-Bromothiophene, Magnesium | Anhydrous THF or Diethyl Ether | 2-Thienylmagnesium bromide |

| 2 | 2-Thienylmagnesium bromide | N,N-Dimethylformamide (DMF) | Intermediate adduct |

| 3 | Intermediate adduct | Acidic Workup (e.g., dilute HCl) | Thiophene-2-carbaldehyde |

Green Chemistry Considerations in Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. The primary focus for green improvements is the reductive amination step, which is a common method for forming the C-N bond in the target molecule.

Key green considerations include the choice of reducing agent and solvent. Catalytic hydrogenation using molecular hydrogen (H₂) with a metal catalyst (e.g., palladium on carbon) is considered a greener alternative to stoichiometric hydride reagents as it produces only water as a byproduct. researchgate.net However, when using hydride reagents, sodium borohydride (NaBH₄) is often preferred over reagents like sodium cyanoborohydride due to lower toxicity. researchgate.net

Solvent selection is another critical aspect. Traditional reductive aminations often employ chlorinated solvents like 1,2-dichloroethane (DCE). researchgate.net Green chemistry encourages the replacement of these hazardous solvents with more environmentally benign alternatives. Studies have shown that solvents like ethyl acetate (B1210297) and dimethyl carbonate can be effective replacements for chlorinated solvents in reductive amination processes. researchgate.net Glycerol, being a non-toxic, biodegradable, and recyclable solvent, has also been utilized for reductive aminations with sodium borohydride. ias.ac.in

Table 2: Green Chemistry Alternatives in Synthesis

| Area of Improvement | Conventional Method | Greener Alternative | Rationale |

|---|---|---|---|

| Reducing Agent | Stoichiometric hydrides (e.g., NaBH₃CN) | Catalytic Hydrogenation (H₂/Pd) | High atom economy, water as the only byproduct. researchgate.net |

| Solvent | Chlorinated Solvents (e.g., DCE, CH₂Cl₂) | Ethyl Acetate, 2-MeTHF, Glycerol | Reduced toxicity and environmental impact. researchgate.netias.ac.in |

| Efficiency | Step-wise synthesis with intermediate purification | One-pot reaction | Reduces waste from purification steps and saves energy. |

Purification Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research. The primary purification method for this and similar amine compounds is column chromatography, often followed by recrystallization if the product is a solid.

Flash column chromatography using silica (B1680970) gel is a standard technique. However, the basic nature of the amine functional group can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface. This can result in poor separation, characterized by significant peak tailing. To mitigate this issue, a small amount of a competing amine, such as triethylamine (B128534) or ammonia, is often added to the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate). This addition deactivates the acidic sites on the silica, allowing for better elution of the target amine.

Alternatively, amine-functionalized silica gel can be used as the stationary phase. This specialized silica has a bonded basic layer that minimizes the undesirable acid-base interactions, often leading to improved separation without the need for mobile phase additives.

After chromatographic purification, if the compound is a solid or can be converted to a solid salt (e.g., a hydrochloride salt), recrystallization can be employed to achieve higher purity. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

Table 3: Purification Parameters for Secondary Amines

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate + ~1% Triethylamine | Addition of a basic modifier is often necessary to prevent peak tailing. |

| Column Chromatography | Amine-functionalized Silica | Hexane/Ethyl Acetate | Can provide better separation for basic compounds without mobile phase modifiers. |

| Recrystallization | N/A | Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures | The compound must be solid at room temperature. Can also be performed on a salt form of the amine. |

Chemical Reactivity and Transformation Pathways of N Thiophen 2 Ylmethyl Cyclohexanamine

Oxidative Transformations

The presence of both a sulfur atom in the thiophene (B33073) ring and a secondary amine group makes N-(thiophen-2-ylmethyl)cyclohexanamine susceptible to oxidative transformations. The specific reaction conditions dictate the outcome of the oxidation, which can target either the sulfur or the nitrogen atom.

Formation of N-Oxide Derivatives

The oxidation of secondary amines to their corresponding N-oxide derivatives, specifically nitrones, is a known transformation in organic chemistry. This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). While direct experimental data for the N-oxidation of this compound is not extensively reported in publicly available literature, the general mechanism involves the nucleophilic attack of the nitrogen atom on the oxidizing agent.

It is important to note that the thiophene ring is also sensitive to oxidation. Strong oxidizing conditions could potentially lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone, competing with the N-oxidation. The choice of oxidant and reaction conditions is therefore crucial to selectively target the nitrogen atom. For instance, controlled oxidation with hydrogen peroxide in a suitable solvent system is a common method for the preparation of N-oxides from secondary amines.

| Oxidizing Agent | Potential Product | Comments |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide (nitrone) | A common and relatively mild oxidizing agent for N-oxide formation. |

| m-CPBA | This compound N-oxide (nitrone) | A powerful oxidizing agent; may also lead to oxidation of the thiophene ring. |

Reductive Transformations

Reductive processes offer pathways to significantly alter the structure of this compound, primarily through the cleavage of the carbon-sulfur bond within the thiophene ring and potentially the carbon-nitrogen bond of the secondary amine.

Cleavage of Carbon-Nitrogen and Carbon-Sulfur Bonds

A well-established method for the reductive cleavage of carbon-sulfur bonds in thiophenes is desulfurization using Raney nickel. This reaction typically involves heating the thiophene derivative in the presence of a hydrogen-rich Raney nickel catalyst. The reaction proceeds via the hydrogenolysis of the C-S bonds, leading to the saturation of the carbon chain and removal of the sulfur atom. In the case of this compound, this would be expected to yield a substituted alkane derivative.

The carbon-nitrogen bond in the benzylic-type position (C-N bond adjacent to the thiophene ring) can also be susceptible to cleavage under certain reductive conditions, a reaction known as hydrogenolysis. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate the cleavage of such C-N bonds, particularly if the nitrogen is part of a good leaving group or if the molecule is sterically hindered. The simultaneous cleavage of both C-S and C-N bonds would lead to the formation of simpler hydrocarbon and amine fragments.

| Reagent/Catalyst | Transformation | Expected Product(s) |

| Raney Nickel | Reductive Desulfurization (C-S cleavage) | 1-(Cyclohexylamino)pentane |

| Pd/C, H₂ | Hydrogenolysis (potential C-N cleavage) | Toluene and Cyclohexanamine |

Substitution Reactions

The thiophene ring in this compound is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS) reactions. The position of substitution on the thiophene ring is influenced by the electronic effects of the existing substituent.

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The cyclohexylaminomethyl group (-CH₂NH-cyclohexyl) attached to the C2 position of the thiophene ring is generally considered to be an activating group. The nitrogen lone pair can participate in resonance, increasing the electron density of the thiophene ring and making it more susceptible to electrophilic attack.

In 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position (the other α-position), as the intermediate carbocation (arenium ion) is more stabilized by resonance. The positive charge can be delocalized over three atoms, including the sulfur atom. Attack at the C3 or C4 positions (β-positions) leads to less stable intermediates. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound are expected to yield the 5-substituted product as the major isomer. rsc.orgpearson.com

For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C5 position of the thiophene ring. Similarly, Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would lead to the corresponding 5-acyl derivative. pearson.com However, it is worth noting that the basicity of the amine group can interfere with Lewis acid catalysts in Friedel-Crafts reactions, often requiring protection of the amine or the use of alternative methods. libretexts.org

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | N-((5-nitrothiophen-2-yl)methyl)cyclohexanamine |

| Bromination | Br⁺ | N-((5-bromothiophen-2-yl)methyl)cyclohexanamine |

| Friedel-Crafts Acylation | RCO⁺ | N-((5-acylthiophen-2-yl)methyl)cyclohexanamine |

Nucleophilic Substitution at the Amine Nitrogen

The nitrogen atom in this compound is a nucleophilic center due to the presence of a lone pair of electrons. As a secondary amine, it is expected to readily participate in nucleophilic substitution reactions with a variety of electrophiles. Two primary examples of such reactions are acylation and alkylation.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl halide, anhydride (B1165640), or ester. This transformation converts the secondary amine into a tertiary amide. The general reactivity is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent. Given the structure of this compound, it would be expected to react readily with common acylating agents like acetyl chloride or acetic anhydride under standard conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: The amine nitrogen can also attack an alkyl halide or other alkylating agent in a nucleophilic substitution reaction to form a tertiary amine. The reactivity follows standard SN2 principles, where less sterically hindered alkyl halides are more reactive. The product of mono-alkylation would be a tertiary amine, which could potentially undergo a subsequent alkylation to form a quaternary ammonium (B1175870) salt.

Interactive Table: Potential Nucleophilic Substitution Reactions

| Reaction Type | Electrophile | Potential Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl-N-(thiophen-2-ylmethyl)cyclohexanamine | Base (e.g., triethylamine), aprotic solvent |

| Alkylation | Methyl Iodide | N-methyl-N-(thiophen-2-ylmethyl)cyclohexanamine | Base (e.g., K₂CO₃), polar aprotic solvent |

Cyclocondensation and Heterocycle Formation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia. For this compound to participate in such reactions, it would typically react with a molecule containing two or more electrophilic centers.

The secondary amine provides a nucleophilic site that can initiate condensation. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a heterocyclic system, such as a dihydropyridine (B1217469) derivative, although such pathways are speculative without experimental evidence. The feasibility of these reactions would depend on the specific reaction partners and conditions employed.

Intramolecular Cyclization Pathways

Intramolecular cyclization requires the presence of at least two reactive functional groups within the same molecule that can react with each other. This compound itself does not possess the necessary combination of functional groups to undergo direct intramolecular cyclization. However, derivatives of this compound could be designed to undergo such transformations to form complex heterocyclic systems.

Two notable examples of such potential pathways are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction is a method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgjk-sci.com To utilize this pathway, this compound would first need to be acylated with a substituted phenylacetyl chloride. The resulting amide, which now contains the required β-arylethylamide framework, could then potentially undergo acid-catalyzed cyclization. The electron-rich thiophene ring would act as the arene component, attacking the electrophilic intermediate generated from the amide.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline derivative. wikipedia.orgjk-sci.com The thiophene ring in this compound is an electron-rich heteroaromatic system capable of participating in this type of electrophilic aromatic substitution. wikipedia.org While the parent compound does not fit the β-arylethylamine template, a structurally analogous reaction is conceivable. For instance, if the amine were to react with an aldehyde (e.g., formaldehyde), an intermediate iminium ion could be formed. Subsequent intramolecular electrophilic attack by the C3 position of the thiophene ring onto this iminium ion would lead to the formation of a new fused heterocyclic system, a thienopyridine derivative. The success of this reaction is generally higher with electron-rich aromatic rings like thiophene. wikipedia.orgnsf.gov

Interactive Table: Potential Intramolecular Cyclization Pathways for Derivatives

| Reaction Name | Required Derivative | Key Reagents | Potential Heterocyclic Product |

|---|---|---|---|

| Bischler-Napieralski | N-(phenylacetyl)-N-(thiophen-2-ylmethyl)cyclohexanamine | POCl₃ or P₂O₅ | Dihydrothieno[2,3-c]pyridine derivative |

| Pictet-Spengler | This compound itself | Aldehyde (e.g., HCHO), Acid catalyst | Tetrahydrothieno[2,3-c]pyridine derivative |

Functional Group Interconversions

Functional group interconversions refer to the transformation of one functional group into another. For this compound, such transformations could target the thiophene ring, the secondary amine, or the cyclohexyl moiety.

The secondary amine could be oxidized to a hydroxylamine (B1172632) or a nitrone, although these are less common transformations. More typically, the amine might be removed or converted through reactions like the Hofmann elimination, which would require its conversion to a quaternary ammonium salt first.

The thiophene ring is susceptible to various transformations. Electrophilic substitution (e.g., halogenation, nitration, acylation) at the C5 position is a well-established reaction for 2-substituted thiophenes. Furthermore, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic properties and reactivity of the aromatic ring. Another potential transformation is reductive desulfurization, for instance using Raney Nickel, which would remove the sulfur atom and saturate the ring, effectively converting the thiophen-2-ylmethyl group into a heptyl chain.

Advanced Spectroscopic Characterization Techniques for N Thiophen 2 Ylmethyl Cyclohexanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. For N-(thiophen-2-ylmethyl)cyclohexanamine, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the hydrogen and carbon frameworks of the molecule.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity, and integration values are key parameters for structural elucidation.

In derivatives of this compound, the protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum, generally between δ 6.8 and 7.2 ppm. The specific shifts and coupling patterns depend on the substitution pattern of the ring. For instance, in a related thiophene derivative, the thiophene protons were observed at δ 7.15 (s, 1H), and 6.94 (s, 1H). mdpi.com

The protons of the cyclohexyl group resonate in the aliphatic region, typically at higher field values. The methine proton on the carbon attached to the nitrogen (CH-N) is expected to appear as a multiplet. The methylene (B1212753) protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the δ 1.0–2.0 ppm range. The methylene bridge protons (-CH₂-) connecting the thiophene ring to the amine nitrogen are also characteristic, with expected signals around δ 3.8-3.9 ppm. mdpi.com The amine proton (N-H) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound Moieties

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | 6.8 - 7.2 | m |

| -CH₂- (Thiophene-CH₂-N) | ~3.8 | s or d |

| N-H | Variable (often broad) | br s |

| Cyclohexyl-CH-N | ~2.5 - 3.0 | m |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment.

For this compound derivatives, the carbon atoms of the thiophene ring typically resonate in the downfield region of the spectrum (δ 120-150 ppm) due to their aromaticity. mdpi.com For example, in one derivative, the thiophene carbons were observed at δ 146.9, 137.2, 124.0, and 121.9 ppm. mdpi.com The carbon of the methylene bridge (-CH₂-) would be expected in the range of δ 45-55 ppm. mdpi.com

The carbons of the cyclohexyl ring appear in the upfield, aliphatic region. The carbon atom bonded to the nitrogen (C-N) is the most deshielded of the cyclohexyl carbons, typically appearing around δ 50-65 ppm. The other cyclohexyl methylene carbons would resonate at higher field, generally between δ 20 and 40 ppm.

Table 2: Representative ¹³C NMR Data for this compound Moieties

| Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C (quaternary) | 140 - 150 |

| Thiophene-CH | 120 - 130 |

| -CH₂- (Thiophene-CH₂-N) | 45 - 55 |

| Cyclohexyl-CH-N | 50 - 65 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. mdpi.com

For this compound (C₁₁H₁₇NS), the expected exact mass is approximately 195.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 195.

Common fragmentation pathways would likely involve the cleavage of bonds adjacent to the nitrogen atom or the thiophene ring. Key fragments could include:

Loss of the cyclohexyl group, leading to a fragment corresponding to the thiophen-2-ylmethylamine cation.

Cleavage of the C-N bond to form a cyclohexylaminium ion.

Fragmentation of the cyclohexyl ring itself.

For a related, more complex derivative, HRMS was used to confirm the calculated molecular formula, demonstrating the power of this technique for unambiguous identification. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Structure | Predicted m/z |

|---|---|

| [C₁₁H₁₇NS]⁺ (Molecular Ion) | 195 |

| [C₅H₇S]⁺ (Thiophen-2-ylmethyl) | 99 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch : A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine N-H bond.

C-H Stretches : Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methylene groups will appear just below 3000 cm⁻¹.

C=C Stretches : Aromatic C=C stretching vibrations within the thiophene ring typically occur in the 1400-1600 cm⁻¹ region. impactfactor.org

C-N Stretch : The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.

C-S Stretch : The C-S bond in the thiophene ring gives rise to absorptions around 700 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is particularly useful for characterizing compounds with conjugated systems, such as the thiophene ring.

The thiophene moiety in this compound is the primary chromophore. Thiophene and its simple derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. primescholars.com The absorption maximum (λmax) is expected to be in the range of 230-270 nm. The exact position and intensity of the absorption bands can be influenced by the substitution on the ring and the solvent used for the measurement. For example, a related (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide compound showed absorption maxima that were analyzed in detail. primescholars.comresearchgate.net

X-ray Diffraction Studies

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details.

While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related derivatives provide valuable insights. For instance, the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been determined, providing precise data on the geometry of the thiophen-2-ylmethyl group. nih.gov Such studies reveal the planarity of the thiophene ring and the conformation of the attached side chains. nih.gov

In chiral derivatives, X-ray crystallography can establish the absolute configuration of stereocenters. nih.gov The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of the compound. For thiophene derivatives, C-H···S interactions have also been observed. researchgate.net These studies are critical for understanding structure-property relationships.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For this compound and its derivatives, SCXRD provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

The crystallographic data obtained from SCXRD studies are crucial for understanding the conformational flexibility of the cyclohexanamine and thiophene rings. For instance, studies on similar heterocyclic compounds have revealed that the thiophene ring is typically planar. researchgate.net The cyclohexanamine ring, on the other hand, usually adopts a stable chair conformation. The orientation of the thiophen-2-ylmethyl substituent on the cyclohexanamine ring is a key structural feature determined by SCXRD.

A representative table of crystallographic data for a thiophene derivative is presented below, illustrating the type of information obtained from an SCXRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 5.6236(6) |

| b (Å) | 12.8026(13) |

| c (Å) | 7.2117(7) |

| β (°) | 92.971(5) |

| Volume (ų) | 518.99(9) |

| Z | 2 |

| This data is for (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, a related thiophene derivative, and serves as an illustrative example of typical crystallographic parameters obtained through SCXRD analysis. researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, C-H...Cl)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is vital as they influence the physical properties of the solid, such as melting point, solubility, and stability. For this compound and its derivatives, a variety of weak interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds, play a significant role.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation.

Furthermore, 2D fingerprint plots can be generated from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. For derivatives of this compound, these plots can delineate the percentage contribution of various interactions, such as H···H, C···H/H···C, and S···H contacts, to the total Hirshfeld surface. researchgate.net This allows for a detailed comparison of the packing motifs between different derivatives.

| Interaction Type | Percentage Contribution |

| H···H | 53.4% |

| C···H/H···C | 26.6% |

| O···H/H···O | 13.9% |

| This table presents a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of N-benzyl-3-phenylquinoxalin-2-amine, illustrating the quantitative data that can be obtained. uomphysics.net |

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are indispensable for characterizing the elemental composition, chemical states, and molecular orientation of thin films and monolayers of this compound and its derivatives on various substrates.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can be used to confirm the presence of carbon, nitrogen, and sulfur. High-resolution scans of the C 1s, N 1s, and S 2p core levels can provide detailed information about the chemical environment of these atoms. For instance, the S 2p spectrum can confirm the presence of the thiophene ring. researchgate.net XPS is particularly useful for studying the interaction of these molecules with surfaces, such as in the formation of self-assembled monolayers or thin films. acs.orgdiva-portal.org

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the orientation of molecules on surfaces. aip.orgresearchgate.net This technique involves tuning the energy of polarized X-rays to excite core-level electrons (e.g., C 1s, N 1s, S 1s) to unoccupied molecular orbitals. The absorption intensity depends on the relative orientation of the electric field vector of the polarized X-rays and the transition dipole moment of the specific molecular orbital.

For planar aromatic systems like the thiophene ring in this compound, the transition dipole moments for π* orbitals are oriented perpendicular to the ring plane, while those for σ* orbitals lie within the plane. diva-portal.orgaps.org By varying the angle of incidence of the polarized X-ray beam, the average orientation of the thiophene rings with respect to the substrate surface can be determined. This information is critical for applications in organic electronics where molecular orientation at interfaces plays a crucial role in device performance. aip.org

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. azonano.com This technique is essential for determining the thermal stability and decomposition profile of this compound and its derivatives.

A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert (e.g., nitrogen) or reactive (e.g., air) atmosphere and recording the mass loss. The resulting TGA curve provides information about the decomposition temperatures, the presence of residual solvents or water, and the composition of the final residue. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal. researchgate.net This information is crucial for understanding the material's stability under thermal stress and for determining its processing and application temperature limits.

Following a comprehensive search for computational and theoretical studies specifically focused on this compound, it has been determined that detailed, publicly available research data corresponding to the requested article outline does not exist. While extensive computational analyses have been performed on analogous thiophene derivatives, the specific findings for this compound concerning Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) analysis are not present in the available scientific literature.

To generate a scientifically accurate and non-speculative article that strictly adheres to the provided outline, specific calculated values and research findings for the target molecule are required. Information on related but distinct molecules cannot be substituted without violating the directive to focus solely on this compound. Therefore, the creation of the requested article with the specified detailed subsections is not possible at this time.

Computational and Theoretical Studies on N Thiophen 2 Ylmethyl Cyclohexanamine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational methodology used to study the physical movements of atoms and molecules over time. This technique provides a dynamic picture of the conformational landscape and intermolecular interactions of a system, offering insights that are complementary to the static picture provided by quantum mechanical calculations. For N-(thiophen-2-ylmethyl)cyclohexanamine, MD simulations can be employed to explore its conformational flexibility, stability, and interactions with its environment, such as a solvent.

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles, where the forces between particles are typically derived from a molecular mechanics force field. These force fields are collections of parameters that describe the potential energy of the system as a function of the atomic coordinates. By simulating the trajectory of the atoms over a period of time, typically on the order of nanoseconds to microseconds, one can obtain a statistical ensemble of molecular conformations and compute various thermodynamic and kinetic properties.

For this compound, an MD simulation would typically begin with an optimized geometry of the molecule, which could be obtained from quantum mechanical calculations. The molecule would then be placed in a simulation box, often filled with a chosen solvent to mimic experimental conditions. The system is then allowed to evolve over time, and the resulting trajectory is analyzed to extract information about the molecule's behavior.

Conformational Analysis and Stability Studies

The conformational flexibility of this compound arises from the rotational freedom around several single bonds, including the bond connecting the thiophene (B33073) ring to the methylene (B1212753) group, the bond between the methylene group and the nitrogen atom, and the bonds within the cyclohexane (B81311) ring itself. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. pressbooks.pub For a substituted cyclohexane like this compound, the substituent can occupy either an axial or an equatorial position on the chair conformer, leading to different steric interactions and, consequently, different stabilities.

MD simulations can be used to explore the potential energy surface of this compound and identify the most stable conformations. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's structure-activity relationship, as the biological activity of a molecule is often dependent on its three-dimensional shape.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | 95 |

| Chair | Axial | 2.10 | 5 |

| Twist-Boat | - | 5.50 | <1 |

Theoretical Prediction and Validation of Spectroscopic Data (e.g., IR, NMR)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and validate spectroscopic data for organic molecules. researchgate.netnih.gov By calculating the properties of a molecule that are related to its interaction with electromagnetic radiation, it is possible to simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimentally obtained spectra to confirm the structure of the molecule and to aid in the assignment of the observed spectral features.

For this compound, DFT calculations can be performed to optimize its molecular geometry and then to compute its vibrational frequencies and NMR chemical shifts. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used combination that provides a good balance between accuracy and computational cost for molecules of this size. nih.govresearchgate.net

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, and they can be used to generate a theoretical IR spectrum. By comparing the positions and intensities of the calculated peaks with the experimental IR spectrum, one can assign the observed absorption bands to specific functional groups and vibrational motions within the molecule. For example, the characteristic stretching frequencies of the C-H bonds in the thiophene and cyclohexane rings, the N-H bond, and the C-S bond can all be identified and assigned.

Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shift of a particular nucleus is sensitive to its local electronic environment, and DFT calculations can provide a detailed picture of this environment. By comparing the calculated chemical shifts with the experimental NMR spectrum, it is possible to assign each resonance to a specific atom in the molecule. This is particularly useful for complex molecules where the spectral interpretation can be challenging. The agreement between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.netnih.gov

| Spectroscopic Data | Functional Group/Atom | Predicted Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | 3350 | 3345 |

| IR Frequency (cm⁻¹) | C-H (Thiophene) | 3100 | 3095 |

| ¹H NMR Chemical Shift (ppm) | N-H | 1.5 | 1.4 |

| ¹³C NMR Chemical Shift (ppm) | C-S (Thiophene) | 125 | 124.5 |

Advanced Research Applications and Methodologies Involving N Thiophen 2 Ylmethyl Cyclohexanamine

Role as a Building Block in Complex Organic Synthesis

N-(thiophen-2-ylmethyl)cyclohexanamine possesses both a nucleophilic secondary amine and an aromatic thiophene (B33073) ring, making it a potentially valuable scaffold for the synthesis of more complex molecules. Thiophene derivatives are widely recognized as important building blocks for a variety of functionalized organic compounds and heterocyclic systems due to their diverse biological and physiological activities. nih.gov

Preparation of Functionalized Organic Compounds

Synthesis of Novel Heterocyclic Systems

The inherent structure of this compound, containing both nitrogen and a thiophene ring, makes it a candidate for the synthesis of novel fused heterocyclic systems. nih.gov Thiophene-containing heterocycles are of significant interest in medicinal chemistry. Methodologies for constructing fused heterocyclic systems often involve intramolecular cyclization reactions. For instance, functionalization of the thiophene ring, perhaps by introducing a carboxylic acid or a related group at the 3-position, could potentially be followed by a cyclization reaction with the cyclohexylamine (B46788) nitrogen to form a fused thienopyridinone-type structure. While specific examples with this compound are not documented, the general principle of using functionalized 2-aminothiophenes as precursors for fused pyrimidine (B1678525) and thiazine (B8601807) systems is well-established. ekb.eg

Applications in Materials Science Research

Thiophene-containing molecules are of great interest in materials science, particularly for the development of organic electronic materials such as conductive polymers and components for organic light-emitting diodes (OLEDs).

Exploration of Derivatives for Advanced Materials

The thiophene moiety in this compound could be chemically modified to create derivatives suitable for materials science applications. For example, polymerization of thiophene derivatives is a common method to produce conductive polymers. While direct polymerization of this compound is unlikely without further modification, it could be functionalized with polymerizable groups. The incorporation of the cyclohexylamine group could influence the solubility and processing properties of the resulting materials.

Catalytic Applications and Ligand Design

The nitrogen atom of the cyclohexylamine and the sulfur atom of the thiophene ring in this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry and catalysis.

Synthesis of Metal Complexes Featuring Thiophen-2-ylmethyl Moieties

While there is no specific literature detailing the synthesis of metal complexes with this compound as a ligand, the formation of metal complexes with thiophene-derived Schiff bases is well-documented. nih.gov These Schiff bases are typically synthesized by the condensation of a thiophene aldehyde with a primary amine. The resulting imine nitrogen and the thiophene sulfur can then coordinate to a metal center. It is conceivable that this compound could act as a bidentate N,S-ligand, although the flexibility of the methylene (B1212753) linker might influence the stability of the resulting chelate ring. The synthesis of such complexes would likely involve the reaction of this compound with a metal salt in a suitable solvent. The characterization of these potential complexes would involve techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy to determine the coordination geometry and bonding. rsc.org The catalytic activity of such complexes would then need to be experimentally investigated in various organic transformations.

Evaluation as Ligands in Transition Metal Catalysis

This compound and structurally related compounds have been investigated as ligands in transition metal catalysis. The presence of both a sulfur-containing thiophene ring and a nitrogen-containing amine group allows for various modes of coordination to a metal center. Research in this area has explored the utility of such ligands in facilitating a range of catalytic transformations.

Transition metal complexes containing ligands with both sulfur and nitrogen donor atoms have shown promise in various catalytic applications. The specific stereoelectronic properties imparted by the thiophene and cyclohexanamine moieties can influence the stability and reactivity of the catalytic species. For instance, the thiophene group can participate in π-bonding with the metal center, while the amine provides a strong σ-donation. This combination can modulate the electron density at the metal, thereby influencing its catalytic activity.

Studies have shown that ligands incorporating a thiophene moiety can be effective in palladium-catalyzed cross-coupling reactions. nih.gov The sulfur atom in the thiophene ring can interact with the metal center, influencing the catalytic cycle. While direct studies on this compound as a ligand in major catalytic processes are not extensively documented in readily available literature, the principles from related systems suggest its potential. For example, the coordination of similar bidentate N,S ligands to transition metals like silver has been observed to facilitate chemical transformations. mdpi.com The formation of stable metal complexes is a prerequisite for catalytic activity, and N-aryl-2-aminopyridines, which share the feature of a nitrogen-containing directing group, readily form stable complexes with various transition metals, enabling a wide range of cyclization and functionalization reactions. nih.govresearchgate.net

The evaluation of this compound as a ligand would involve synthesizing its corresponding transition metal complexes and testing their efficacy in various catalytic reactions, such as C-C and C-N bond formation. Key parameters to investigate would include catalyst loading, reaction temperature, and substrate scope. The performance of this ligand would be compared against established ligand systems to determine its potential advantages.

C-H Activation and Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds is a significant goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. snnu.edu.cn this compound contains multiple C-H bonds (on the thiophene ring, the cyclohexyl ring, and the methylene bridge) that could potentially be targeted for functionalization using various C-H activation strategies.

Amine-Directed C-H Activation

The amine group in this compound can act as a directing group, facilitating the selective activation of specific C-H bonds. mdpi.com In this approach, the nitrogen atom coordinates to a transition metal catalyst, bringing it into close proximity to certain C-H bonds, thereby enabling their cleavage and subsequent functionalization. This strategy has been widely used for the ortho-selective functionalization of C(sp2)-H bonds in aromatic rings attached to an amine-containing directing group. nih.gov

For this compound, the amine could direct the activation of C-H bonds at the C3 position of the thiophene ring or at the C2 position of the cyclohexyl ring. The formation of a stable five- or six-membered metallacycle intermediate is a key factor in determining the regioselectivity of the reaction. snnu.edu.cn The specific outcome would depend on the reaction conditions, including the choice of metal catalyst, ligand, and oxidant.

Transient Directing Group (TDG) Methodologies

Transient directing group (TDG) strategies offer an advancement over traditional directing group methods by avoiding the need for separate installation and removal steps. snnu.edu.cnrsc.org In this approach, the directing group is formed in situ from a weakly coordinating functional group and a co-catalyst, and is subsequently cleaved under the reaction conditions. snnu.edu.cn

Metal-Catalyzed C(sp3)-H Functionalization

The cyclohexyl group of this compound possesses numerous C(sp3)-H bonds, which are generally more challenging to functionalize than their C(sp2) counterparts due to their higher bond dissociation energies and lower acidity. researchgate.net However, recent advances in transition metal catalysis have enabled the selective functionalization of these inert bonds. nih.govresearchgate.net

Amine-directed C(sp3)-H functionalization is a powerful tool for the modification of aliphatic amines. nih.gov In the context of this compound, the amine group could direct a palladium catalyst, for example, to activate the C-H bonds on the cyclohexyl ring, particularly at the C2 position, through the formation of a palladacycle intermediate. researchgate.netnih.gov Such reactions can lead to the introduction of various functional groups, including aryl, alkyl, and carbonyl moieties. The development of suitable ligands is often crucial for achieving high reactivity and enantioselectivity in these transformations. nih.gov

Structure-Activity Relationship (SAR) Studies in in vitro Research

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve the systematic modification of its different structural components—the thiophene ring, the cyclohexyl group, and the secondary amine linker—and evaluating the impact of these changes on its in vitro biological activity.

Exploration of Molecular Interactions and Binding Affinities (e.g., Hydrophobic Pockets)

The biological activity of a molecule is intrinsically linked to its ability to interact with a specific biological target, such as a receptor or an enzyme. These interactions are governed by the molecule's three-dimensional shape and the distribution of its electronic properties.

The thiophene ring in this compound is an aromatic heterocycle that can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding (via the sulfur atom as a weak hydrogen bond acceptor). The cyclohexyl group is a bulky, lipophilic moiety that is likely to interact favorably with hydrophobic pockets in a protein's binding site. The secondary amine can act as both a hydrogen bond donor and acceptor.

Molecular docking studies can be employed to predict the binding mode of this compound and its analogs within the active site of a target protein. nih.govresearchgate.net These computational models can help to rationalize observed SAR data and guide the design of new derivatives with improved binding affinities. For instance, if the cyclohexyl group is found to bind in a large hydrophobic pocket, increasing its size or lipophilicity might enhance binding affinity. Conversely, if the pocket is sterically constrained, smaller substituents may be preferred. mdpi.com

The relative orientation of the thiophene and cyclohexyl groups is also critical. Modifications to the linker could alter this orientation and affect how the molecule fits into the binding site. The SAR data from such studies can be used to build a pharmacophore model, which defines the essential structural features required for biological activity.

Influence of Cyclohexyl and Thiophene Substituent Modifications on Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional shape and the electronic properties of its constituent parts: the cyclohexyl ring, the thiophene ring, and the linking aminomethyl group. Modifications to the cyclohexyl and thiophene moieties are critical for probing and optimizing interactions with biological targets.

Cyclohexyl Ring Modifications: The saturated, conformationally flexible cyclohexyl ring plays a significant role in the molecule's lipophilicity and spatial arrangement.

Substitution: Introducing substituents onto the cyclohexyl ring can influence binding affinity and selectivity. For instance, the position (axial vs. equatorial) and nature (e.g., hydroxyl, methyl, fluoro) of a substituent can introduce new hydrogen bonding, van der Waals, or hydrophobic interactions with a target protein.

Ring Size and Conformation: Altering the ring size to cyclopentyl or cycloheptyl, or introducing conformational locks, would systematically modify the spatial presentation of the thiophen-2-ylmethyl group, providing insights into the optimal geometry for receptor binding.

Thiophene Ring Modifications: The thiophene ring, as an aromatic heterocycle, is a key site for electronic and steric modifications. It often serves as a bioisostere for a phenyl ring, offering a different electronic distribution and potential for hydrogen bonding via the sulfur atom. nih.gov

Positional Isomerism: Moving the methylene bridge from the 2-position to the 3-position of the thiophene ring would significantly alter the vector of the cyclohexanamine moiety relative to the heterocycle, which could drastically affect biological activity.

Substitution: Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) at the 3, 4, or 5-positions of the thiophene ring can modulate the electronic properties (electron-donating or -withdrawing) and steric profile of the molecule. nih.gov This can influence key binding interactions such as pi-stacking or hydrogen bonding. nih.gov

The systematic modification of these two rings allows researchers to build a comprehensive structure-activity relationship (SAR) profile, as demonstrated in studies of other pharmacologically active compounds containing these motifs. mdpi.commdpi.com

Enantioselective Considerations in Structure-Activity Research

Chirality plays a crucial role in the interaction of small molecules with biological systems, as receptors and enzymes are themselves chiral. mdpi.com Although this compound itself is not chiral, the introduction of a substituent on the cyclohexyl or aminomethyl linker can create a chiral center, resulting in a pair of enantiomers.

It is common for enantiomers of a chiral drug to exhibit different pharmacological activities, a phenomenon known as enantioselectivity. One enantiomer (the eutomer) may be significantly more potent or have a different pharmacological profile than the other (the distomer).

Research Methodologies:

Chiral Separation: The first step in studying enantioselectivity is the separation of the racemic mixture into its individual enantiomers. This is typically achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.gov

Stereoselective Synthesis: Alternatively, synthetic routes can be designed to produce a single enantiomer preferentially.

Differential Biological Evaluation: Once separated, the individual enantiomers are tested in biological assays to determine their respective potencies, selectivities, and efficacies.

Understanding the enantioselective profile is critical for developing safer and more effective therapeutic agents, as it allows for the selection of the more active and less toxic enantiomer for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(thiophen-2-ylmethyl)cyclohexanamine, and how can purity be validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. A detailed procedure involves reacting cyclohexanamine with 2-thiophenemethyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and reaction temperature (0–5°C).

- Characterization : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -NMR (δ 1.2–1.8 ppm for cyclohexyl protons, δ 6.8–7.2 ppm for thiophene protons) and FT-IR (N-H stretch ~3300 cm, C-S stretch ~670 cm) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s amine group may cause respiratory irritation, and its thiophene moiety poses flammability risks.

- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent degradation. Label containers with hazard warnings (GHS07, GHS08) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Approach : Cross-validate data using NIST Standard Reference Data (e.g., NMR shifts, IR peaks) and replicate experiments under controlled conditions. For instance, if -NMR signals for the thiophene protons vary, check solvent effects (CDCl vs. DMSO-d) or trace impurities via LC-MS. Statistical tools like principal component analysis (PCA) can identify outliers in spectral datasets .

Q. What strategies improve reaction yield during scale-up synthesis?

- Optimization :

- Catalysis : Use Pd/C or Raney nickel for reductive amination (reduces byproduct formation).

- Process Monitoring : Employ in-situ FT-IR to track amine intermediate formation.

- Solvent Selection : Switch from THF to DMF for better solubility at higher concentrations.

- Yield Data : Pilot studies show 65% yield at 10 g scale vs. 85% at 1 g scale, highlighting the need for gradient temperature control .

Q. How can computational modeling predict the compound’s biological activity or stability?

- Methods :

- Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (targeting metabolic stability).

- MD Simulations : Analyze solvation dynamics in water/ethanol mixtures (GROMACS software) to predict shelf-life.

- DFT Calculations : Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps (predicts redox behavior). Reference PubChem’s InChI key (e.g., IPYRAJHZWGJPNS-UHFFFAOYSA-N) for molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.